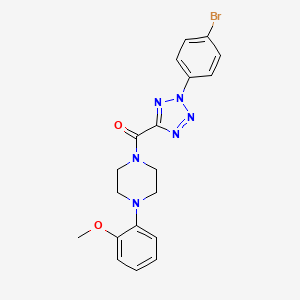

(2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Description

Propriétés

IUPAC Name |

[2-(4-bromophenyl)tetrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN6O2/c1-28-17-5-3-2-4-16(17)24-10-12-25(13-11-24)19(27)18-21-23-26(22-18)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXJMSMRZFUODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Bromophenyl Group Introduction: The bromophenyl group is introduced through a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Piperazine Derivative Formation: The piperazine derivative is synthesized by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.

Coupling Reaction: The final step involves coupling the tetrazole derivative with the piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Analyse Des Réactions Chimiques

Electrophilic Substitution at the Tetrazole Ring

The tetrazole ring exhibits reactivity at the C5 position due to its electron-deficient nature. Reported reactions include:

Key Insight : The bromine atom on the phenyl ring directs electrophilic substitution (e.g., Suzuki coupling) to modify the aryl group without affecting the tetrazole core .

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in:

-

Acylation : React with acyl chlorides to form secondary amides.

-

Alkylation : Use alkyl halides to introduce substituents, altering pharmacokinetic properties.

-

Chelation : The lone pairs on nitrogen enable coordination with metal ions, relevant in catalytic applications .

Example Reaction :

-

Piperazine reacts with 2-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine to form the 4-(2-methoxyphenyl)piperazine intermediate .

Stability and Decomposition Pathways

-

Thermal Stability : The compound decomposes above 200°C, forming cyanamide derivatives via retro [2+3] cycloaddition of the tetrazole .

-

pH Sensitivity : Stable under neutral conditions but hydrolyzes in strong acids (e.g., HCl) or bases (e.g., NaOH), cleaving the methanone bridge .

Analytical Data

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

Medically, the compound is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. Its structure allows it to interact with various biological pathways, making it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of (2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes by binding to their active sites. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine-Tetrazole Hybrids

- Compound 7a–x (): These derivatives feature a tetrazole-thiol linked to a sulfonyl-piperazine scaffold. However, the absence of a bromophenyl group may reduce lipophilicity compared to the target compound .

- Methanone derivatives (): Fluorophenyl and tetrahydrofuran substituents are present in this analogue. The target compound’s bromine atom offers a larger van der Waals radius, favoring interactions with hydrophobic pockets .

Pyrazole and Thiazole Derivatives

- Compounds 4 and 5 (): These isostructural thiazole-pyrazole hybrids contain chlorophenyl and fluorophenyl groups. The planar conformation of these molecules contrasts with the non-planar tetrazole-piperazine structure of the target compound, which may influence membrane permeability .

- Celecoxib analogues () : Pyrazole-based COX-2 inhibitors like celecoxib share functional similarities with tetrazole derivatives. The tetrazole’s acidity (pKa ~4.9) mimics carboxylic acids (pKa ~4.2), suggesting comparable pharmacodynamic profiles for anti-inflammatory applications .

Table 1. Key Structural and Functional Comparisons

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent in the evidence, structural analogues provide insights:

- Antiproliferative Activity : Sulfonyl-piperazine derivatives () inhibit cancer cell proliferation via electron-deficient aromatic systems. The bromophenyl group in the target compound may enhance DNA intercalation or kinase inhibition .

- Antimicrobial Effects : Thiazole derivatives () exhibit activity against Staphylococcus aureus. The tetrazole’s nitrogen-rich structure could disrupt bacterial membrane integrity .

- CNS Modulation : Piperazine moieties in and are linked to dopamine and serotonin receptor interactions. The 2-methoxyphenyl group may improve blood-brain barrier penetration .

Activité Biologique

The compound (2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction often utilizes piperazine derivatives and tetrazole moieties, which are known for their diverse biological properties.

General Synthetic Route:

- Formation of Tetrazole:

- A mixture of 4-bromobenzonitrile and sodium azide is reacted under acidic conditions to form the tetrazole ring.

- Piperazine Reaction:

- The resulting tetrazole is then coupled with 4-(2-methoxyphenyl)piperazine using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent such as DMF (Dimethylformamide).

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Several studies have assessed the antimicrobial efficacy of this compound against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Good |

| Pseudomonas aeruginosa | 64 µg/mL | Weak |

These results indicate that the compound exhibits moderate to good antibacterial activity, particularly against Gram-negative bacteria like E. coli .

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in cell lines stimulated with lipopolysaccharides (LPS). The inhibition of TNF-alpha and IL-6 production suggests potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Research has indicated that the compound may possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

- Case Study on Antimicrobial Efficacy:

- Case Study on Anticancer Activity:

Q & A

Q. What are the common synthetic routes for preparing (2-(4-bromophenyl)-2H-tetrazol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of intermediates like 4-(2-methoxyphenyl)piperazine via Ullmann coupling or Buchwald-Hartwig amination.

- Step 2 : Synthesis of the tetrazole moiety via [2+3] cycloaddition between nitriles and sodium azide.

- Step 3 : Coupling the tetrazole and piperazine intermediates using carbonylating agents (e.g., phosgene analogs) under anhydrous conditions .

Key Considerations : Optimize reaction time (6–24 hours) and temperature (60–100°C) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for removing unreacted intermediates .

Q. How can the structural integrity of this compound be confirmed?

- X-ray crystallography : Resolves bond angles and lattice parameters (e.g., monoclinic systems observed in similar piperazine derivatives) .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 3.5–4.0 ppm (piperazine protons), δ 7.2–7.8 ppm (aromatic protons).

- ¹³C NMR : ~165 ppm (carbonyl carbon) .

- HRMS : Confirm molecular ion peak (e.g., [M+H]+ at m/z 467.08) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Receptor binding assays : Test affinity for serotonin (5-HT1A) or dopamine receptors due to the piperazine moiety .

- Antimicrobial screening : Use MIC assays against S. aureus and E. coli (concentration range: 1–100 µM) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing yield by 15–20% compared to batch methods .

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig steps or CuI for azide-alkyne cycloadditions .

- Solvent optimization : Replace DMF with toluene/THF mixtures to reduce side reactions .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- SAR Studies :

- Bromophenyl group : Replace with Cl or CF₃ to modulate electron-withdrawing effects and receptor binding .

- Methoxy position : Ortho vs. para substitution on the phenyl ring alters steric hindrance and π-π stacking .

- Data Analysis : Use ANOVA to compare IC₅₀ values across derivatives (e.g., p < 0.05 for para-substituted analogs) .

Q. How can computational modeling predict target interactions?

- Molecular docking : Use AutoDock Vina to simulate binding to 5-HT1A (PDB ID: 6WGT). The tetrazole group shows hydrogen bonding with Ser159, while the methoxyphenyl moiety engages in hydrophobic interactions .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for heterogeneity .

Q. What methodologies assess in vivo pharmacokinetics and metabolite profiling?

- ADME Studies :

- Plasma stability : Incubate compound in rat plasma (37°C, 24h); analyze via LC-MS to detect degradation products .

- Tissue distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in brain/liver using scintillation counting .

- Metabolite ID : UPLC-QTOF-MS detects phase I/II metabolites (e.g., hydroxylation at the piperazine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.